N-Isobutyl-3,4-dimethylaniline
Overview
Description
N-Isobutyl-3,4-dimethylaniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of an isobutyl group and two methyl groups attached to the aniline structure. It is used in various chemical processes and has applications in different scientific fields.
Mechanism of Action
Target of Action
The primary target of N-Isobutyl-3,4-dimethylaniline is Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme is involved in the biosynthesis of cobalamin (vitamin B12) in bacteria .
Mode of Action
It’s known that the compound interacts with its target enzyme, potentially altering its function
Biochemical Pathways
Given its target, it may influence thecobalamin biosynthesis pathway . The downstream effects of this interaction could potentially impact the production of vitamin B12 in bacteria .
Pharmacokinetics
It’s known that similar compounds, such as n,n-dimethylaniline, undergo metabolic pathways includingN-demethylation, N-oxidation, and ring hydroxylation . These metabolic processes can impact the bioavailability of the compound .
Result of Action
Given its target, it may influence the function of the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, potentially impacting the biosynthesis of cobalamin in bacteria .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the basic nature of a compound and its tendency to donate lone pairs . These factors can also influence the stability of the conjugate acid, which in turn affects the compound’s reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isobutyl-3,4-dimethylaniline typically involves the alkylation of 3,4-dimethylaniline with isobutyl halides. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions include:
- Temperature: 50-100°C
- Solvent: Ethanol or methanol
- Reaction Time: 4-8 hours
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are continuously fed into a reactor. This method ensures higher yields and better control over reaction parameters. The use of catalysts such as palladium on carbon can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: N-Isobutyl-3,4-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic ring undergoes halogenation, nitration, or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium, temperature around 60-80°C.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride, temperature around 0-25°C.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
N-Isobutyl-3,4-dimethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and protein binding interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of analgesic and anti-inflammatory drugs.
Industry: Utilized in the production of rubber chemicals, agrochemicals, and as a corrosion inhibitor in metalworking fluids.
Comparison with Similar Compounds
N-Isobutyl-3,4-dimethylaniline can be compared with other similar compounds such as:
N-Isobutyl-4-methylaniline: Similar structure but with only one methyl group, leading to different chemical reactivity and applications.
N-Isobutyl-2,4-dimethylaniline: Positional isomer with different substitution pattern, affecting its physical and chemical properties.
N-Isobutyl-3,5-dimethylaniline:
Uniqueness: The unique combination of isobutyl and two methyl groups in this compound provides distinct chemical properties, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
3,4-dimethyl-N-(2-methylpropyl)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(2)8-13-12-6-5-10(3)11(4)7-12/h5-7,9,13H,8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYPGCGYILRJRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.